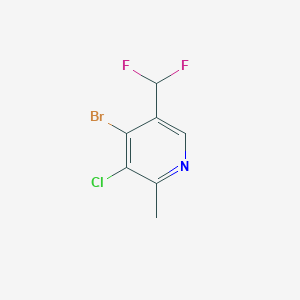
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a methylpyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine typically involves the halogenation of a pyridine derivative. The process may include steps such as:
Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.
Fluorination: Addition of difluoromethyl groups using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed:
- Substituted pyridine derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the original compound.
科学的研究の応用
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The presence of halogen and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
- 4-Bromo-3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine
- 4-Bromo-3-chloro-5-fluoroaniline
Comparison:
- Structural Differences: The presence of different substituents (e.g., trifluoromethyl vs. difluoromethyl) can significantly alter the chemical properties and reactivity.
- Reactivity: The unique combination of bromine, chlorine, and difluoromethyl groups in 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine makes it distinct in terms of its reactivity and potential applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility in chemical reactions and potential for biological activity continue to drive research and development in multiple fields.
特性
分子式 |
C7H5BrClF2N |
|---|---|
分子量 |
256.47 g/mol |
IUPAC名 |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H5BrClF2N/c1-3-6(9)5(8)4(2-12-3)7(10)11/h2,7H,1H3 |
InChIキー |
YTBORJVFNNNUIY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1Cl)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
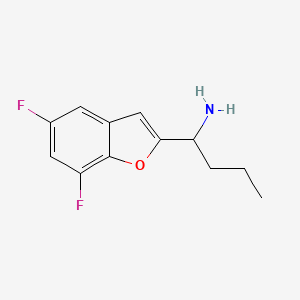
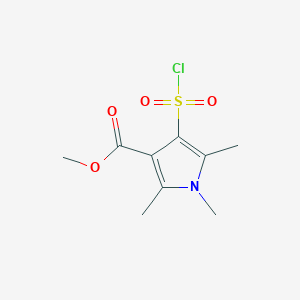
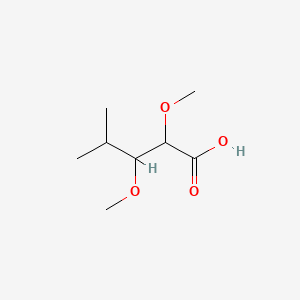
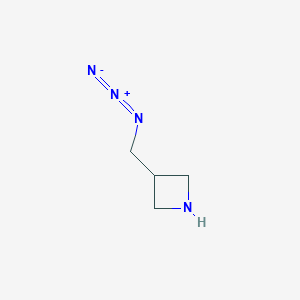



![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
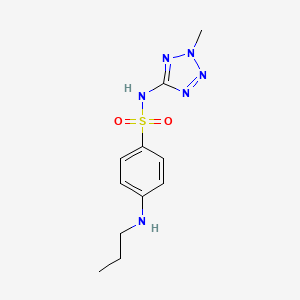
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
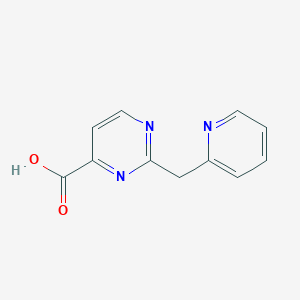
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)

